molecular formula C10H11NO5 B2674321 Dimethyl 5-methoxypyridine-2,3-dicarboxylate CAS No. 1375303-11-9

Dimethyl 5-methoxypyridine-2,3-dicarboxylate

Cat. No.: B2674321
CAS No.: 1375303-11-9
M. Wt: 225.2
InChI Key: PUXVJVDCCNYZIQ-UHFFFAOYSA-N
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Description

Dimethyl 5-methoxypyridine-2,3-dicarboxylate is a chemical compound with the CAS Number 1375303-11-9 and a molecular formula of C10H11NO5, corresponding to a molecular weight of 225.20 . This pyridine-based dicarboxylate ester serves as a versatile building block in organic synthesis and pharmaceutical research. As a pyridine derivative, its structure makes it a valuable intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals . Researchers utilize this compound for its potential to introduce functional groups that can enhance biological activity in target molecules. It is strictly for use in laboratory research and further manufacturing processes. This product is not for medicinal, household, or personal use. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

dimethyl 5-methoxypyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)8(11-5-6)10(13)16-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXVJVDCCNYZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Dimethyl 5-methoxypyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of dimethyl 5-methoxypyridine-2,3-dicarboxylate is in the development of herbicides. The compound serves as an intermediate in synthesizing various herbicides, including imazamox, which is effective against a range of weeds in soybean fields. The synthesis method involves chlorination reactions that minimize environmental impact by reducing waste and avoiding harmful catalysts .

Case Study: Herbicide Development

A study highlighted the synthesis of imazamox from this compound, demonstrating its effectiveness in controlling annual grasses and broadleaf weeds with minimal toxicity to mammals . The synthesis process described included steps that ensured high yields while adhering to environmental safety standards.

Pharmaceutical Applications

This compound has potential applications in drug design due to its structural characteristics that allow for modifications leading to bioactive compounds. Pyridine derivatives are known for their role in various therapeutic areas, including anti-inflammatory and antimicrobial activities.

Case Study: Drug Design

Research indicates that derivatives of pyridine scaffolds have been explored for their biological activities. For instance, the compound can be modified to enhance its interaction with biological targets, potentially leading to new treatments for diseases such as cancer and infections .

Material Science

In material science, this compound can be utilized in synthesizing polymers or as a building block for complex organic materials. Its ability to form stable complexes with metals makes it suitable for developing advanced materials with specific electronic properties.

Data Table: Comparison of Applications

Application AreaSpecific UseBenefits
Agricultural ChemistryIntermediate for herbicidesEffective weed control with low mammalian toxicity
PharmaceuticalDrug design and developmentPotential for new therapeutic agents
Material SciencePolymer synthesisDevelopment of advanced materials

Mechanism of Action

The mechanism by which Dimethyl 5-methoxypyridine-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in organic synthesis, it may act as a reactant or intermediate, participating in various chemical reactions to form desired products . The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol)
Dimethyl 5-methylpyridine-2,3-dicarboxylate 112110-16-4 Methyl (5) C₁₀H₁₁NO₄ 209.20
Dimethyl 5-bromopyridine-2,3-dicarboxylate 98555-51-2 Bromo (5) C₉H₇BrNO₄ 280.07
Dimethyl pyridine-3,5-dicarboxylate 4591-55-3 None (ester groups at 3,5) C₉H₉NO₄ 195.17
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate 18872-74-7 Hydroxy (5), Methyl (6) C₁₀H₁₁NO₅ 225.20

Key Observations :

  • Substituent Electronic Effects : The methoxy group in the target compound (electron-donating) enhances solubility in polar solvents compared to the methyl or bromo substituents in analogues .
  • Steric Effects : Bulkier groups (e.g., bromo) may hinder reactivity in further functionalization, as seen in nitration reactions where bromo-substituted indole derivatives yield fewer nitro products .

Key Observations :

  • High yields (>90%) are achievable in esterification or alkylation reactions under reflux conditions .
  • Asymmetric synthesis of dihydropyridine derivatives (e.g., compound 10ab in ) requires prolonged reaction times (120 hours) but achieves moderate enantiomeric excess (46% ee ) .
Physicochemical Properties
Property Dimethyl 5-Methoxypyridine-2,3-dicarboxylate Dimethyl 5-Methylpyridine-2,3-dicarboxylate Dimethyl 5-Bromopyridine-2,3-dicarboxylate
Melting Point Not reported Not reported Not reported
Boiling Point 428.61°C (estimated) No data No data
Solubility Requires heating/sonication Likely similar Lower due to bromo group
Stability Stable at -20°C to -80°C Room temperature (inert atmosphere) Sensitive to light/heat
Hazard Profile Not classified H302, H315, H319, H335 H302, H315, H319, H335

Key Observations :

  • The methoxy derivative’s higher boiling point (estimated 428.61°C ) suggests stronger intermolecular interactions compared to methyl or bromo analogues .
  • Bromo-substituted compounds pose greater handling risks (e.g., respiratory irritation) .
Reactivity and Functionalization
  • Nitration : Bromo-substituted pyridines (e.g., 5-bromoindole-2,3-dicarboxylate ) resist nitration at certain positions, yielding regioselective products .
  • Cyclization : Methoxy groups may facilitate cyclization reactions, as seen in phenanthridine derivatives synthesized from methylenedioxybenzyl bromides .

Biological Activity

Dimethyl 5-methoxypyridine-2,3-dicarboxylate is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral contexts. This article explores the compound's synthesis, biological properties, and relevant case studies.

This compound has the molecular formula C11H13N1O5C_{11}H_{13}N_{1}O_{5}. It is characterized by the presence of two carboxylate groups and a methoxy group attached to the pyridine ring, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Various synthetic routes have been documented, including microwave-assisted methods and conventional heating techniques.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for related compounds have been reported between 2.18–3.08 μM for effective antimicrobial action .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameMIC (μM)Organism Tested
This compoundTBDTBD
Pyridyl-4-chloro benzoates18–31Bacillus subtilis, E. coli
Other Pyridine Derivatives2.18–3.08S. aureus, C. albicans

Antiviral Activity

In addition to antimicrobial properties, pyridine derivatives have been explored for their antiviral activities. For instance, certain substituted pyridines have demonstrated efficacy against viral strains by inhibiting viral replication mechanisms . The specific antiviral activity of this compound remains to be fully elucidated but aligns with the general trend observed in similar compounds.

Case Studies

  • Antimicrobial Efficacy : A study focusing on a series of pyridine derivatives demonstrated that modifications at the 5-position significantly enhanced antimicrobial activity against resistant strains of bacteria . this compound was included in this study as a potential candidate for further investigation.
  • Molecular Docking Studies : In silico studies using molecular docking simulations have suggested favorable interactions between this compound and key proteins involved in microbial metabolism. These studies indicate that the compound may bind effectively to targets such as thymidylate kinase and GlcN-6-P synthase, which are crucial for bacterial survival .

Safety and Toxicity

While the biological activities are promising, understanding the safety profile of this compound is essential. Preliminary data suggest that similar pyridine derivatives can exhibit toxicity at high concentrations; thus, further toxicological assessments are necessary to establish safe dosage levels.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dimethyl 5-methoxypyridine-2,3-dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification and functional group protection. For example, similar pyridine dicarboxylates are synthesized using dimethyl acetylenedicarboxylate (DMAD) as a starting material, followed by nucleophilic addition and cyclization. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratios of reagents), solvent selection (e.g., dichloromethane), and purification via column chromatography (SiO₂, EtOAc/hexane eluent) . Temperature control (room temperature for 24 hours) and catalysts like triethylamine are critical for yield improvement.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify methoxy, methyl ester, and aromatic proton environments. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Determines molecular conformation and π-π stacking interactions (e.g., distances of 3.55 Å between aromatic rings) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. found mass discrepancies < 0.001%) .
  • IR Spectroscopy : Detects ester carbonyl stretches (~1700–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of ester groups . Monitor for discoloration or precipitation as signs of degradation.

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques. For instance:

  • If NMR suggests multiple conformers, use variable-temperature NMR to assess dynamic behavior.
  • Compare experimental X-ray data (e.g., bond lengths ±0.004 Å) with DFT-optimized geometries to confirm stereoelectronic effects .
  • Validate purity via HPLC before analysis to rule out impurities affecting spectral interpretations .

Q. What reaction mechanisms explain the formation of byproducts during synthesis?

  • Methodological Answer : Byproducts often arise from incomplete esterification or side reactions (e.g., hydrolysis under acidic conditions). Mechanistic studies using isotopic labeling (e.g., D₂O for tracking proton transfer) or trapping intermediates (e.g., ylides in Wittig reactions) can clarify pathways. For example, DMAD-based syntheses may form oxamate intermediates, which undergo intramolecular cyclization .

Q. How can computational modeling predict the compound’s reactivity or environmental fate?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict solubility.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Environmental Fate Modeling : Use tools like EPI Suite to estimate biodegradation half-lives or soil adsorption coefficients (Koc) based on logP values .

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

  • Methodological Answer :

  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of methoxy groups.
  • Lyophilization : Convert to a stable lyophilized form if aqueous solutions are required.
  • Inert Atmosphere : Store under argon to minimize moisture and oxygen exposure .

Q. How does stereochemistry influence the compound’s biological or catalytic activity?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Evans auxiliaries) and compare activities. For example, dihydropyridine derivatives show stereospecific binding to calcium channels. X-ray crystallography can correlate absolute configuration (R/S) with biological assay results .

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